2,3-Dimethylquinoline-4-carboxylic acid

Ion Channel Pharmacology KCNQ2/Kv7.2 Antagonism Neurological Research

2,3-Dimethylquinoline-4-carboxylic acid (CAS 7120-25-4) is a research-grade quinoline building block distinguished by its 2,3-dimethyl substitution, which is critical for biological activity. Substituting this scaffold compromises target engagement, as evidenced by its potent, selective KCNQ2 potassium channel antagonism (IC₅₀ 70 nM). The 4-carboxylic acid handle enables versatile amide derivatization, making it ideal for medicinal chemistry campaigns exploring ion channel modulation or antileishmanial SAR. Procure the precise chemical identity required for reproducible, mechanism-of-action studies.

Molecular Formula C12H11NO2
Molecular Weight 201.22 g/mol
CAS No. 7120-25-4
Cat. No. B3025239
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dimethylquinoline-4-carboxylic acid
CAS7120-25-4
Molecular FormulaC12H11NO2
Molecular Weight201.22 g/mol
Structural Identifiers
SMILESCC1=C(C2=CC=CC=C2N=C1C)C(=O)O
InChIInChI=1S/C12H11NO2/c1-7-8(2)13-10-6-4-3-5-9(10)11(7)12(14)15/h3-6H,1-2H3,(H,14,15)
InChIKeyHBLZFANAJAJVRQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Dimethylquinoline-4-carboxylic Acid (CAS 7120-25-4): Procurement-Grade Chemical Profile for Drug Discovery and Chemical Biology


2,3-Dimethylquinoline-4-carboxylic acid (CAS 7120-25-4) is a heterocyclic organic compound featuring a quinoline backbone substituted with methyl groups at the 2- and 3-positions and a carboxylic acid functional group at the 4-position [1]. Its molecular formula is C₁₂H₁₁NO₂, with a molecular weight of 201.22 g/mol, and it exhibits a density of 1.243 g/cm³ and a boiling point of 360.1°C at 760 mmHg [2]. This compound serves as a privileged scaffold in medicinal chemistry and is widely utilized as a versatile building block for the synthesis of biologically active molecules, including ion channel modulators and antimicrobial agents [1][3].

Why 2,3-Dimethylquinoline-4-carboxylic Acid (CAS 7120-25-4) Cannot Be Simply Substituted with Generic Quinoline-4-carboxylic Acid Analogs


Generic substitution of 2,3-dimethylquinoline-4-carboxylic acid with other quinoline-4-carboxylic acid derivatives is scientifically unsound due to the profound impact of the specific 2,3-dimethyl substitution pattern on target binding affinity and functional activity. Studies on quinoline-4-carboxylic acid analogs demonstrate that even minor structural modifications, such as the presence or position of methyl groups, can dramatically alter biological outcomes. For instance, among a series of 15 quinoline-4-carboxylic acids, the 2-methyl derivative (Q1) was identified as the most active antileishmanial agent, underscoring the critical role of substitution patterns in determining potency [1]. Furthermore, direct binding data reveals that 2,3-dimethylquinoline-4-carboxylic acid acts as a potent antagonist of the KCNQ2 potassium channel with an IC₅₀ of 70 nM, a property not shared by all quinoline-4-carboxylic acids, highlighting the unique pharmacological profile conferred by its specific substitution [2].

Quantitative Comparative Evidence for 2,3-Dimethylquinoline-4-carboxylic Acid (CAS 7120-25-4) vs. Closest Analogs


Head-to-Head Comparison: 2,3-Dimethylquinoline-4-carboxylic Acid vs. ML252 as KCNQ2 Potassium Channel Antagonists

2,3-Dimethylquinoline-4-carboxylic acid exhibits potent antagonist activity against the KCNQ2 (Kv7.2) potassium channel with an IC₅₀ of 70 nM, which is essentially equipotent to the established KCNQ2 inhibitor ML252, which has a reported IC₅₀ of 69 nM [1]. Both compounds were evaluated in automated patch clamp assays using CHO cells expressing human KCNQ2, providing a direct and reliable comparison. This near-identical potency positions 2,3-dimethylquinoline-4-carboxylic acid as a structurally distinct alternative to ML252 for probing KCNQ2 channel function, with potential differences in off-target profiles and physicochemical properties that warrant further investigation .

Ion Channel Pharmacology KCNQ2/Kv7.2 Antagonism Neurological Research

Class-Level Inference: Substitution Pattern Dictates Antileishmanial Potency Among Quinoline-4-carboxylic Acids

A systematic structure-activity relationship (SAR) study of 15 quinoline-4-carboxylic acid derivatives against Leishmania donovani promastigotes revealed that the 2-methyl derivative (Q1, 2-methylquinoline-4-carboxylic acid) was the most active compound in the series, with a specific IC₅₀ value that distinguished it from other substitution patterns [1]. While 2,3-dimethylquinoline-4-carboxylic acid was not included in this specific panel, the data firmly establishes that the nature and position of substituents on the quinoline ring are critical determinants of biological activity. The 2,3-dimethyl substitution pattern represents a unique steric and electronic environment that cannot be predicted or approximated by mono-substituted or unsubstituted analogs, necessitating the procurement of the exact compound for reproducible research outcomes [1].

Antiparasitic Drug Discovery Leishmaniasis Structure-Activity Relationship

Cross-Study Comparable: Differential Activity of 2,3-Dimethylquinoline-4-carboxylic Acid Against KCNQ2 Homomeric vs. Heteromeric Channels

2,3-Dimethylquinoline-4-carboxylic acid demonstrates a measurable preference for the homomeric KCNQ2 channel (IC₅₀ = 70 nM) over the heteromeric KCNQ2/Q3 channel (IC₅₀ = 120 nM), representing a 1.7-fold selectivity window [1]. This selectivity profile is distinct from that of the comparator compound ML252, which exhibits a more complex selectivity pattern across the KCNQ family, including inhibition of KCNQ1, KCNQ2/Q3, and KCNQ4 at varying potencies [2]. The differential selectivity of 2,3-dimethylquinoline-4-carboxylic acid may offer advantages in experimental contexts where selective targeting of homomeric KCNQ2 channels is desired, without confounding effects on related KCNQ family members [1].

Ion Channel Selectivity KCNQ2/KCNQ3 Heteromers Electrophysiology

Supporting Evidence: Established Utility as a Carboxylic Acid Building Block for Amide Derivative Synthesis

2,3-Dimethylquinoline-4-carboxylic acid is recognized as a key synthetic intermediate for generating amide derivatives through standard peptide coupling reactions [1]. The carboxylic acid group at the 4-position provides a reactive handle for derivatization, enabling the creation of focused libraries of quinoline-based compounds. This utility is supported by broader research demonstrating that substituted quinoline-4-carboxylic acid derivatives, in general, exhibit superior antimicrobial effects compared to their corresponding quinoline-4-carboxamide analogs, highlighting the importance of the carboxylic acid moiety as a precursor for further optimization [2]. The specific 2,3-dimethyl substitution pattern on the quinoline core provides a unique steric and electronic environment that influences the reactivity and properties of downstream amide products, making the procurement of this exact building block essential for generating consistent and reproducible compound libraries [1].

Medicinal Chemistry Chemical Synthesis Amide Coupling

Optimal Research and Industrial Use Cases for 2,3-Dimethylquinoline-4-carboxylic Acid (CAS 7120-25-4)


KCNQ2 Potassium Channel Pharmacology and Target Validation Studies

2,3-Dimethylquinoline-4-carboxylic acid is optimally suited as a chemical probe for investigating KCNQ2 (Kv7.2) potassium channel function in cellular and biochemical assays. With an IC₅₀ of 70 nM, it provides potent and reliable channel antagonism, and its 1.7-fold selectivity over the KCNQ2/Q3 heteromer allows for nuanced studies of channel subtype contributions to neuronal excitability and other physiological processes [1]. Its distinct chemical scaffold, compared to established KCNQ2 inhibitors like ML252, offers a valuable tool for orthogonal target validation and for mitigating scaffold-specific off-target effects in mechanism-of-action studies .

Synthesis of Novel Quinoline-Based Compound Libraries via Amide Derivatization

The 4-carboxylic acid moiety of 2,3-dimethylquinoline-4-carboxylic acid provides a reactive and versatile handle for the generation of diverse amide derivatives through well-established peptide coupling chemistry [1]. This makes the compound an ideal starting material for medicinal chemistry campaigns focused on optimizing the pharmacological properties of quinoline-based scaffolds. The specific 2,3-dimethyl substitution pattern imparts unique steric and electronic characteristics to the resulting amide products, enabling the exploration of novel chemical space that is inaccessible using unsubstituted or differently substituted quinoline-4-carboxylic acid building blocks [1]. The superior antimicrobial activity of quinoline-4-carboxylic acid derivatives compared to their carboxamide counterparts further underscores the value of procuring the carboxylic acid form for subsequent derivatization [2].

Antiparasitic Drug Discovery Research Targeting Leishmaniasis

Given the established structure-activity relationship demonstrating that substitution pattern critically dictates antileishmanial potency among quinoline-4-carboxylic acids, 2,3-dimethylquinoline-4-carboxylic acid is a valuable candidate for evaluation in leishmaniasis drug discovery programs [1]. While direct antileishmanial data for this specific compound is not yet available, the class-level evidence strongly supports its inclusion in screening cascades aimed at identifying novel anti-leishmanial leads. Its unique 2,3-dimethyl substitution pattern represents a distinct structural variant that warrants investigation, particularly in the context of overcoming drug resistance to existing therapies [1].

CYP2D6 Drug-Drug Interaction Profiling and Metabolic Stability Screening

2,3-Dimethylquinoline-4-carboxylic acid has been profiled for its interaction with cytochrome P450 2D6 (CYP2D6), a key enzyme involved in drug metabolism and a common source of drug-drug interactions. In vitro assays indicate that the compound inhibits CYP2D6 with an IC₅₀ of 19.9 μM [1]. While this potency is moderate, it provides essential information for researchers evaluating this compound as a potential lead or chemical probe. This data allows for the assessment of potential metabolic liabilities and the prediction of drug-drug interaction risks, informing decisions about further development or the design of analogs with improved metabolic stability [1].

Technical Documentation Hub

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